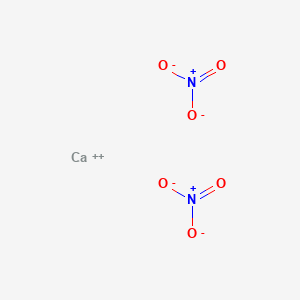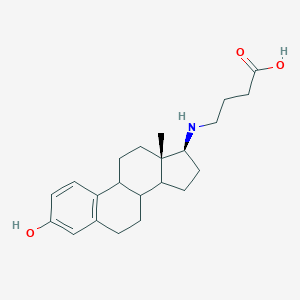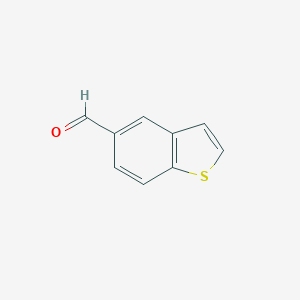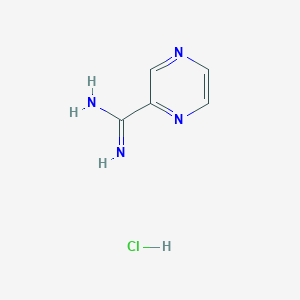
3-(2,3-Dimethoxy-benzylamino)-propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethoxy-benzylamino)-propan-1-ol is an organic compound with the molecular formula C12H19NO3 It is characterized by the presence of a benzylamino group attached to a propanol backbone, with two methoxy groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxy-benzylamino)-propan-1-ol typically involves the reaction of 2,3-dimethoxybenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 2,3-dimethoxybenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in a solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dimethoxy-benzylamino)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2,3-dimethoxy-benzylamino)-propanal.
Reduction: Formation of 3-(2,3-dimethoxy-benzylamino)-propanamine.
Substitution: Formation of derivatives with substituted benzene rings.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dimethoxy-benzylamino)-propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dimethoxy-benzylamino)-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the benzylamino group allows it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxybenzylamine: Lacks the propanol backbone, making it less versatile in certain reactions.
3-(2,4-Dimethoxy-benzylamino)-propan-1-ol: Similar structure but with different substitution pattern on the benzene ring.
3-(3,4-Dimethoxy-benzylamino)-propan-1-ol: Another isomer with different methoxy group positions.
Uniqueness
3-(2,3-Dimethoxy-benzylamino)-propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both methoxy groups and the propanol backbone provides a balance of hydrophilic and hydrophobic properties, enhancing its versatility in various applications .
Eigenschaften
IUPAC Name |
3-[(2,3-dimethoxyphenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-11-6-3-5-10(12(11)16-2)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORGOETVDFBNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378184 |
Source


|
| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137788-51-3 |
Source


|
| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)




